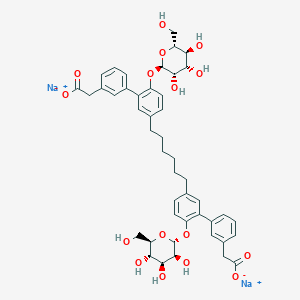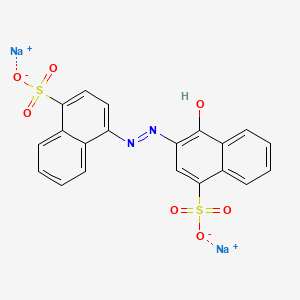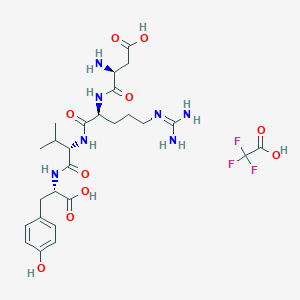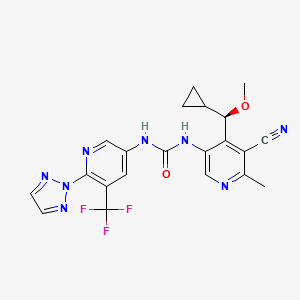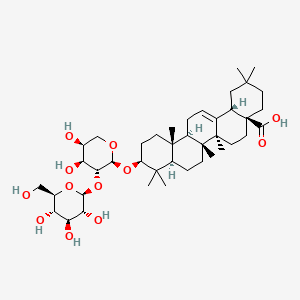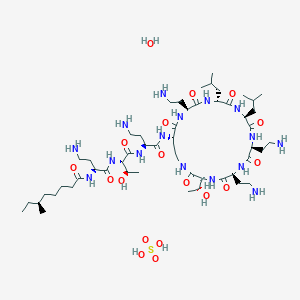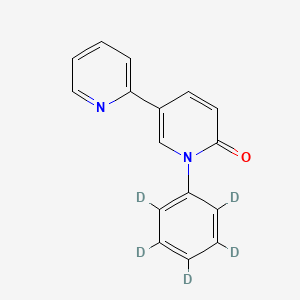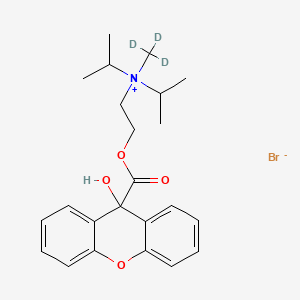
9-Hydroxy Propantheline-d3 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy Propantheline-d3 Bromide is a deuterated derivative of Propantheline Bromide, a compound known for its antimuscarinic properties. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C23H27D3NO4•Br, and it has a molecular weight of 467.41 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy Propantheline-d3 Bromide involves several steps, starting with the preparation of the core structure, followed by the introduction of the deuterium atoms. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of deuterium. The final step involves the bromination of the compound to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy Propantheline-d3 Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
9-Hydroxy Propantheline-d3 Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacological research.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 9-Hydroxy Propantheline-d3 Bromide involves its antimuscarinic properties. It acts as an antagonist at the muscarinic acetylcholine receptors, blocking the action of acetylcholine. This leads to a reduction in smooth muscle contractions and secretions. The compound also has a direct relaxing effect on smooth muscle, contributing to its overall pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propantheline Bromide: The non-deuterated version of 9-Hydroxy Propantheline-d3 Bromide, used for similar purposes but without the deuterium labeling.
Methantheline Bromide: Another antimuscarinic agent with similar properties but different molecular structure.
Atropine: A well-known antimuscarinic agent used in various medical applications
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. Deuterium labeling allows for more precise tracking and analysis in metabolic studies and enhances the stability of the compound .
Propriétés
Formule moléculaire |
C23H30BrNO4 |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-di(propan-2-yl)-(trideuteriomethyl)azanium;bromide |
InChI |
InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1/i5D3; |
Clé InChI |
RDMADSXCPWAZRH-OWKBQAHQSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)(C(C)C)C(C)C.[Br-] |
SMILES canonique |
CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


